molecular formula C9H11N5O B2583727 N-(1-methyl-1H-pyrazol-3-yl)-2-(1H-pyrazol-1-yl)acetamide CAS No. 1171695-39-8

N-(1-methyl-1H-pyrazol-3-yl)-2-(1H-pyrazol-1-yl)acetamide

Cat. No. B2583727
CAS RN: 1171695-39-8
M. Wt: 205.221
InChI Key: DEBBFOBAIIGVSG-UHFFFAOYSA-N
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Description

N-(1-methyl-1H-pyrazol-3-yl)-2-(1H-pyrazol-1-yl)acetamide, also known as MPA, is a pyrazole-based compound that has been extensively studied for its potential therapeutic applications. MPA is a small molecule that has shown promising results in various scientific research studies due to its unique chemical structure and mechanism of action.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

N-(1-methyl-1H-pyrazol-3-yl)-2-(1H-pyrazol-1-yl)acetamide derivatives have been utilized in the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, as determined by various in vitro assays. The study highlights the impact of hydrogen bonding on the self-assembly processes of these compounds, leading to supramolecular architectures with notable antioxidant properties (Chkirate et al., 2019).

Synthesis of Novel Derivatives and Their Applications

Research has also focused on the unexpected synthesis of novel 2-pyrone derivatives involving N-(1-methyl-1H-pyrazol-3-yl)-2-(1H-pyrazol-1-yl)acetamide. These derivatives have been characterized by single-crystal X-ray diffraction, providing insights into their structure and potential applications in various fields, including the study of intermolecular interactions and computational studies (Sebhaoui et al., 2020).

Hydrogen Bonding Patterns

The hydrogen bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, closely related to N-(1-methyl-1H-pyrazol-3-yl)-2-(1H-pyrazol-1-yl)acetamide, have been studied. This research provides valuable information on the structural aspects and the role of hydrogen bonding in stabilizing the molecular structure of such compounds (López et al., 2010).

Antimicrobial and Antibacterial Activity

Studies have been conducted on the synthesis, antimicrobial evaluation, and molecular docking of pyrazole-imidazole-triazole hybrids, which include derivatives of N-(1-methyl-1H-pyrazol-3-yl)-2-(1H-pyrazol-1-yl)acetamide. These hybrids demonstrate significant potency against various microorganisms, offering a potential avenue for developing new antimicrobial agents (Punia et al., 2021).

Antipsychotic Potential

Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which share a structural motif with N-(1-methyl-1H-pyrazol-3-yl)-2-(1H-pyrazol-1-yl)acetamide, has revealed a novel series of potential antipsychotic agents. These studies highlight the therapeutic potential of such compounds in treating psychiatric disorders without the typical side effects associated with conventional antipsychotics (Wise et al., 1987).

Mechanism of Action

While the specific mechanism of action for “N-(1-methyl-1H-pyrazol-3-yl)-2-(1H-pyrazol-1-yl)acetamide” is not provided, related compounds have been studied for their potential to target the insect ryanodine receptor (RyR) .

properties

IUPAC Name

N-(1-methylpyrazol-3-yl)-2-pyrazol-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O/c1-13-6-3-8(12-13)11-9(15)7-14-5-2-4-10-14/h2-6H,7H2,1H3,(H,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBBFOBAIIGVSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)NC(=O)CN2C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-methyl-1H-pyrazol-3-yl)-2-(1H-pyrazol-1-yl)acetamide

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